

comparison of synthetic routes for a specific eremophilane natural product

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Compound of Interest

Compound Name: *Eremophilane*

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A Comparative Guide to the Total Synthesis of Eremophilenolide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes to (±)-eremophilenolide and (+)-eremophilenolide, an **eremophilane**-type sesquiterpenoid lactone. The racemic synthesis developed by Piers and Keziere and the enantioselective approach by Pennanen offer distinct strategies for the construction of this natural product. This document outlines the key reactions, overall efficiency, and experimental details of each route, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding and comparison.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the two synthetic routes to eremophilenolide, providing a clear comparison of their efficiency.

Feature	Racemic Synthesis (Piers and Keziere, 1969)[1]	Enantioselective Synthesis (Pennanen, 1981)[2]
Starting Material	2,3-Dimethylcyclohexanone	2-Cyclohexen-1-one
Key Reactions	Robinson annulation, Wittig reaction, lactonization	Asymmetric conjugate addition, intramolecular Michael reaction, lactonization
Total Number of Steps	~10 steps	~9 steps
Overall Yield	Not explicitly stated in the initial communication, but individual step yields are reported.	7%
Enantioselectivity	Racemic mixture	89% ee
Final Product	(±)-Eremophilenolide	(+)-Eremophilenolide

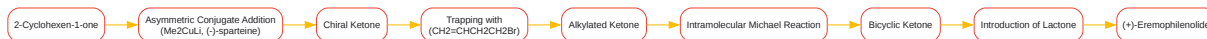
Visualizing the Synthetic Strategies

The following diagrams, generated using the DOT language, illustrate the logical flow of the racemic and enantioselective syntheses of eremophilenolide.



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Figure 1. Racemic synthesis of (±)-eremophilenolide by Piers and Keziere.



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References

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